1-Butyl-2,3-dimethylimidazolium hexafluorophosphate

描述

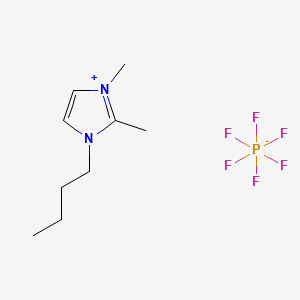

1-Butyl-2,3-dimethylimidazolium hexafluorophosphate ([BMMIM]PF₆) is an ionic liquid (IL) with the molecular formula C₉H₁₇F₆N₂P and a molecular weight of 298.21 g/mol (CAS No. 227617-70-1) . Structurally, it features a 1-butyl-2,3-dimethylimidazolium cation paired with a hexafluorophosphate (PF₆⁻) anion. The cation’s substitution pattern—methyl groups at the 2- and 3-positions and a butyl chain at the 1-position—distinguishes it from simpler imidazolium-based ILs like 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM]PF₆).

[BMMIM]PF₆ is a white to light yellow crystalline solid at room temperature, with a melting point influenced by its cation-anion interactions . It is hydrophobic and exhibits low water solubility, making it suitable for non-aqueous applications such as green solvent systems, electrochemical sensors, and catalytic processes . Its thermal stability and ionic conductivity are leveraged in energy storage and separation technologies .

属性

IUPAC Name |

1-butyl-2,3-dimethylimidazol-3-ium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.F6P/c1-4-5-6-11-8-7-10(3)9(11)2;1-7(2,3,4,5)6/h7-8H,4-6H2,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWFPQAXAGSAKRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1C)C.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17F6N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047907 | |

| Record name | 1-Butyl-2,3-dimethylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227617-70-1 | |

| Record name | 1-Butyl-2,3-dimethylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-2,3-dimethylimidazolium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Quaternization of 2,3-Dimethylimidazole with 1-Chlorobutane

The primary synthetic approach involves the quaternization reaction of 2,3-dimethylimidazole with 1-chlorobutane to form the corresponding 1-butyl-2,3-dimethylimidazolium chloride intermediate. This step is typically conducted under anhydrous conditions to prevent hydrolysis and side reactions.

- Reaction conditions:

- Solvent: Anhydrous acetonitrile or dichloromethane

- Temperature: Room temperature to 50°C

- Time: 24 to 48 hours

- Atmosphere: Inert (nitrogen or argon) to avoid moisture

Anion Exchange to Hexafluorophosphate Salt

Following quaternization, the chloride anion is exchanged with hexafluorophosphate (PF6⁻) to yield this compound. This is commonly achieved by metathesis using ammonium hexafluorophosphate or potassium hexafluorophosphate.

- Typical procedure:

- Mix the imidazolium chloride salt with ammonium hexafluorophosphate in an appropriate solvent (e.g., water or acetonitrile)

- Stir at room temperature or slightly elevated temperature

- Isolate the ionic liquid by filtration or extraction

- Purify by washing with water to remove residual salts and drying under vacuum

Direct Synthesis Using Ammonium Hexafluorophosphate and Imidazole Derivatives

An alternative method reported involves direct reaction of 1-butyl-2,3-dimethylimidazole with ammonium hexafluorophosphate in the presence of trimethyl orthoformate as a dehydrating agent. The reaction mixture is heated to approximately 110°C for 20 hours, followed by solvent removal and purification steps.

- This method yields high purity product with yields reported up to 94-99% in analogous imidazolium hexafluorophosphate syntheses.

Detailed Preparation Protocol and Data Table

| Step | Reagents/Materials | Conditions | Notes |

|---|---|---|---|

| 1 | 2,3-Dimethylimidazole + 1-Chlorobutane | Anhydrous acetonitrile, 25-50°C, 24-48 h, inert atmosphere | Quaternization to form 1-butyl-2,3-dimethylimidazolium chloride |

| 2 | 1-Butyl-2,3-dimethylimidazolium chloride + NH4PF6 | Room temp or slight heating, solvent: water or acetonitrile | Anion exchange to hexafluorophosphate salt |

| 3 | Purification | Washing with water, vacuum drying | Remove residual salts and moisture |

| Alternative | 1-Butyl-2,3-dimethylimidazole + NH4PF6 + trimethyl orthoformate | Heat at 110°C for 20 h | Direct synthesis with dehydration |

Preparation of Stock Solutions and Formulations

For applications requiring solution-phase use, this compound is prepared as stock solutions in solvents such as DMSO, PEG300, Tween 80, or corn oil. The preparation involves dissolving the compound in DMSO to form a master stock solution, followed by sequential addition of co-solvents with mixing and clarification at each step to ensure homogeneity and clarity.

Stock Solution Preparation Table (Example)

| Concentration | 1 mg Sample Volume (mL) | 5 mg Sample Volume (mL) | 10 mg Sample Volume (mL) |

|---|---|---|---|

| 1 mM | 3.3534 | 16.7668 | 33.5335 |

| 5 mM | 0.6707 | 3.3534 | 6.7067 |

| 10 mM | 0.3353 | 1.6767 | 3.3534 |

Note: Volumes correspond to solvent required to achieve the desired molarity for the given mass of compound.

Purification and Quality Control

- Purification typically involves recrystallization or washing steps to remove unreacted starting materials and inorganic salts.

- Drying under vacuum at moderate temperatures (e.g., 60°C) ensures removal of residual solvents and moisture.

- Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, ion chromatography, and Karl Fischer titration are employed to confirm purity and water content.

Research Findings and Industrial Considerations

- The compound is used as a green solvent and in electrochemical applications, necessitating high purity and controlled moisture content.

- Industrial production employs stainless steel reactors with temperature and pressure control to scale the synthesis safely and reproducibly.

- The use of co-solvents and stepwise dissolution protocols ensures clear, stable formulations for in vivo and analytical applications.

化学反应分析

1-Butyl-2,3-dimethylimidazolium hexafluorophosphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Tetrafluoroboric acid in aqueous medium.

Major Products:

Oxidation: Corresponding imidazolium salts with oxidized side chains.

Reduction: Reduced imidazolium salts.

Substitution: Imidazolium salts with different anions.

科学研究应用

Green Solvent

BDiMIM PF6 is widely recognized for its role as a green solvent . Its low volatility and non-flammability make it an environmentally friendly alternative to traditional organic solvents. It has been effectively utilized in the extraction of pollutants like endosulfan from aqueous solutions using supported liquid membranes, demonstrating its potential for environmental remediation .

Electrochemical Applications

The compound has shown promising results in electrochemical applications. It serves as a binder in the preparation of carbon paste electrodes, which are crucial for the sensitive electrochemical detection of biomolecules such as adenosine triphosphate (ATP). Studies have reported that electrodes incorporating BDiMIM PF6 exhibit enhanced sensitivity and stability .

Table 1: Electrochemical Properties of BDiMIM PF6-Based Electrodes

| Parameter | Value |

|---|---|

| Conductivity | 0.76 mS/cm at 45 °C |

| Viscosity | 554 cP at 45 °C |

| Density | 1.444 g/cm³ |

Catalytic Processes

BDiMIM PF6 has been employed as a solvent in various catalytic processes, particularly in ring-opening metathesis polymerization (ROMP). It has been used successfully in the polymerization of norbornene, facilitating efficient catalyst recycling and improving reaction yields . The ionic liquid's unique properties allow for better solvation and stabilization of reactive intermediates.

Material Science

In materials science, BDiMIM PF6 is being explored for its potential in developing advanced materials. Its application in thermodynamic studies and as a component in supercapacitor electrolytes highlights its versatility. The ionic liquid's ability to dissolve a wide range of polymers and small molecules makes it suitable for creating new composite materials with enhanced properties .

Bioprocessing and Biotechnology

The compound has also found applications in bioprocessing, particularly in cell culture and transfection processes. Its biocompatibility and ability to solubilize biomolecules make it an attractive option for use in biotechnological applications . Additionally, studies have indicated its potential for use in molecular testing and chromatography.

Case Study 1: Extraction of Endosulfan

A study demonstrated the effectiveness of BDiMIM PF6 in extracting endosulfan from water using a supported liquid membrane technique. The extraction efficiency was significantly higher compared to conventional solvents, underscoring the ionic liquid's potential for environmental applications .

Case Study 2: Electrochemical Detection of ATP

Research involving carbon paste electrodes made with BDiMIM PF6 showed improved performance in the electrochemical detection of ATP. The study highlighted the ionic liquid's ability to enhance the electrode's sensitivity and stability over time, making it suitable for biomedical applications .

作用机制

The mechanism of action of 1-Butyl-2,3-dimethylimidazolium hexafluorophosphate involves its ability to stabilize transition states and intermediates in chemical reactions. The hexafluorophosphate anion provides a stable ionic environment, while the imidazolium cation interacts with various molecular targets through hydrogen bonding and electrostatic interactions . This compound can facilitate reactions by lowering activation energies and increasing reaction rates .

相似化合物的比较

Comparison with Similar Ionic Liquids

Structural Variations and Physical Properties

Cation Modifications

- [BMIM]PF₆ (1-Butyl-3-methylimidazolium hexafluorophosphate): This IL has a methyl group only at the 3-position of the imidazolium ring. Unlike [BMMIM]PF₆, it remains a liquid at room temperature . Applications include CO₂ conversion and electrochemical sensors .

[BMMIM]Cl (1-Butyl-2,3-dimethylimidazolium chloride):

Replacing PF₆⁻ with Cl⁻ drastically alters properties. Chloride-based ILs are hydrophilic and effective in dissolving cellulose, whereas [BMMIM]PF₆’s hydrophobicity limits such utility . Chloride ILs also exhibit higher melting points and viscosity compared to PF₆⁻ analogues .

Anion Modifications

[BMMIM]BF₄ (1-Butyl-2,3-dimethylimidazolium tetrafluoroborate):

The BF₄⁻ anion imparts moderate hydrophobicity. [BMMIM]BF₄ is a liquid at room temperature, contrasting with the solid state of [BMMIM]PF₆ . This difference highlights the PF₆⁻ anion’s role in increasing lattice energy and melting point. BF₄⁻-based ILs are often preferred in catalysis due to lower viscosity .[BMMIM]TFSI (1-Butyl-2,3-dimethylimidazolium bis(trifluoromethanesulfonyl)imide):

The TFSI⁻ anion enhances thermal stability and hydrophobicity. [BMMIM]TFSI is liquid at room temperature and exhibits higher ionic conductivity than [BMMIM]PF₆, making it suitable for battery electrolytes .

Key Physical Property Comparison

Catalytic Pyrolysis and Solvent Systems

[BMMIM]PF₆ demonstrates moderate efficacy in catalytic pyrolysis of cellulose, though chloride-based ILs like [BMMIM]Cl show higher activity due to stronger hydrogen-bond basicity . However, [BMMIM]PF₆’s hydrophobicity allows for easier recovery in biphasic systems, reducing energy costs .

Electrochemical Sensors

In a modified electrode with carboxylated carbon nanotubes, [BMMIM]PF₆ enhanced sensitivity for detecting textile dyes (acid blue 29 and mordant yellow 10) due to its high ionic conductivity and stability . Comparatively, [BMIM]PF₆-based sensors exhibit similar performance but require liquid handling, which [BMMIM]PF₆’s solid state complicates .

Surfactant Interactions

Studies on micellization behavior reveal that [BMMIM]PF₆’s cation structure delays micelle formation in cationic surfactants (e.g., CTAB) by disrupting hydrophobic interactions, whereas chloride analogues ([BMMIM]Cl) promote micellization via charge screening .

Stability and Environmental Impact

[BMMIM]PF₆ is chemically stable but hydrolyzes slowly in moist environments to release HF, a concern shared with all PF₆⁻-based ILs . In contrast, [BMMIM]BF₄ and [BMMIM]TFSI exhibit better hydrolytic stability, favoring their use in aqueous-organic systems .

生物活性

1-Butyl-2,3-dimethylimidazolium hexafluorophosphate (BMMIM-PF6) is an ionic liquid that has garnered attention for its diverse applications in biological and chemical processes. This article explores its biological activity, including mechanisms of action, effects on cellular processes, and its potential applications in various fields.

Overview of this compound

BMMIM-PF6 is characterized by its low volatility and thermal stability, making it suitable for various biochemical applications. It serves as a solvent and catalyst in numerous reactions, influencing the behavior of biomolecules and cellular processes.

Target of Action

BMMIM-PF6 interacts with various biomolecules, including enzymes and proteins. It is particularly effective in facilitating biochemical reactions that require a stable environment. Its role as a green solvent aids in the separation of compounds like endosulfan from water and enhances the detection of adenosine triphosphate (ATP) in biological samples .

Mode of Action

The compound acts through several biochemical pathways:

- Enzyme Interaction : It can stabilize or destabilize enzymes, affecting their activity.

- Cell Signaling : BMMIM-PF6 influences cell signaling pathways, which can alter gene expression and cellular metabolism .

- Catalytic Activity : It has been employed as a catalyst in reactions such as aldol condensations and metathesis reactions, showcasing its versatility in organic synthesis .

Cellular Effects

BMMIM-PF6 has notable effects on various cell types:

- Irritation Potential : It can cause skin and eye irritation, indicating potential toxicity at higher concentrations.

- Metabolic Influence : The compound modulates metabolic pathways by interacting with enzymes and cofactors, thus affecting overall cellular metabolism .

Dosage Effects

The biological effects of BMMIM-PF6 are dose-dependent:

- Low Doses : Facilitate biochemical reactions with minimal adverse effects.

- High Doses : Can lead to toxic responses such as respiratory irritation and skin damage .

Case Studies

Several studies have highlighted the biological activity of BMMIM-PF6:

- Detection of ATP : BMMIM-PF6 was utilized in the preparation of carbon paste electrodes for ATP detection, demonstrating its application in biochemical assays.

- Cellulose Processing : In catalytic pyrolysis studies, BMMIM-PF6 was shown to enhance the production of levoglucosenone from cellulose, indicating its utility in biomass conversion processes .

- Electrochemical Applications : Research has indicated that BMMIM-PF6 can be used to develop electrochemical biosensors for clinical assays, showcasing its potential in medical diagnostics .

Comparative Analysis

The following table summarizes the key properties and applications of BMMIM-PF6 compared to other ionic liquids:

| Property/Feature | BMMIM-PF6 | Other Ionic Liquids |

|---|---|---|

| Thermal Stability | High | Variable |

| Volatility | Low | High |

| Biocompatibility | Moderate | Varies |

| Applications | Biochemical assays, catalysis | Solvents, electrolytes |

| Toxicity Potential | Moderate (skin/eye irritation) | Varies |

常见问题

Q. What are the standard synthesis and purification protocols for 1-butyl-2,3-dimethylimidazolium hexafluorophosphate ([BMMIm][PF₆])?

- Methodological Answer : [BMMIm][PF₆] is typically synthesized via a two-step process:

Quaternization : React 1-butyl-2,3-dimethylimidazolium chloride with HPF₆ under controlled pH and temperature (e.g., 0–5°C to avoid decomposition of PF₆⁻).

Purification : Wash the product with cold deionized water to remove residual chloride ions, followed by vacuum drying (60°C, 24–48 hrs).

Characterization involves nuclear magnetic resonance (¹H/¹³C NMR) to confirm cation structure , ion chromatography to verify anion purity, and Karl Fischer titration to ensure low water content (<100 ppm) .

Q. How can researchers analytically characterize the physicochemical properties of [BMMIm][PF₆]?

- Methodological Answer : Key techniques include:

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points (reported range: 48–50°C) and thermal stability (decomposition >300°C) .

- Spectroscopy : FTIR to identify PF₆⁻ absorption bands (~840 cm⁻¹) and imidazolium ring vibrations .

- Density/Viscosity : Use a densitometer (e.g., 1.35 g/cm³ at 20°C) and rheometer (e.g., 866 mPa·s at 20°C for analogous ILs) .

Q. What safety protocols are critical when handling [BMMIm][PF₆]?

- Methodological Answer :

- Hydrolysis Risk : PF₆⁻ decomposes in water/moisture to release HF. Conduct reactions in anhydrous conditions (glovebox) and use PPE (acid-resistant gloves, face shields) .

- Waste Disposal : Neutralize with saturated calcium hydroxide before disposal .

Advanced Research Questions

Q. How does methylation at the C2 position of the imidazolium ring influence [BMMIm][PF₆]'s solvent properties?

- Methodological Answer : Methylation reduces hydrogen-bond acidity, altering solvation. Compare polarity using solvatochromic probes (e.g., Nile Red) in UV-Vis spectroscopy. Studies show methylation decreases polarity (ET(30) ~45 kcal/mol vs. ~50 kcal/mol for non-methylated analogs) and enhances hydrophobicity .

Q. What strategies resolve contradictions in reported solvent properties (e.g., polarity, viscosity) of [BMMIm][PF₆]?

- Methodological Answer : Discrepancies arise from impurities (e.g., water, halides). Mitigate by:

Q. How can [BMMIm][PF₆] enhance gas separation in metal-organic framework (MOF) composites?

- Methodological Answer : Incorporate [BMMIm][PF₆] into CuBTC via melt-emulsion-quench:

Mix molten IL with MOF particles (1:4 mass ratio).

Analyze gas uptake (e.g., CO₂/CH₄ selectivity) via volumetric adsorption (e.g., 20% selectivity increase vs. pure MOF due to IL-MOF interfacial interactions) .

Q. What advanced applications exist for [BMMIm][PF₆] in sensor technology?

- Methodological Answer : Fabricate quartz crystal microbalance (QCM) sensors:

Prepare a composite film with cellulose acetate (70:30 mass ratio).

Test vapor sensitivity (e.g., ∆f/∆R ratio correlates with analyte molecular weight). Molecular dynamics simulations validate sensor responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。